molecular formula C11H10O3 B14743741 Nemotinic acid CAS No. 539-98-0

Nemotinic acid

Cat. No.: B14743741
CAS No.: 539-98-0
M. Wt: 190.19 g/mol
InChI Key: DOCWUDHOAPAYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nemotinic acid can be synthesized through the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate. The reaction involves multiple stages, including the extraction and decarboxylation of isocinchomeronic acid . The optimal reaction conditions involve the careful addition of potassium permanganate to control the reaction’s selectivity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis from 2-methyl-5-ethylpyridine using potassium permanganate can be adapted for larger-scale production. This method’s scalability depends on the efficient management of reaction conditions and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Nemotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, featuring conjugated acetylenic linkages, makes it highly reactive.

Common Reagents and Conditions:

Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can yield derivatives with modified functional groups, depending on the reagents and conditions used.

Scientific Research Applications

Nemotinic acid has several scientific research applications, including:

Mechanism of Action

Nemotinic acid can be compared with other alkynyl-containing compounds isolated from fungi, such as cortinellin and nemotin . These compounds share similar structural features, including conjugated acetylenic linkages, but differ in their specific functional groups and bioactivities. This compound’s unique combination of hydroxyl and acetylenic groups distinguishes it from other similar compounds, contributing to its specific antibacterial properties.

Comparison with Similar Compounds

  • Cortinellin
  • Nemotin
  • Pyranone derivatives

Properties

CAS No.

539-98-0

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h1,5,7,10,12H,8-9H2,(H,13,14)

InChI Key

DOCWUDHOAPAYAN-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC=C=CC(CCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.